1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine
Description
1-(3-Chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine is a piperidine derivative characterized by a substituted but-2-enyl chain bearing chloro, trifluoromethyl, and phenyl groups. The chloro and trifluoro groups enhance hydrophobicity and electron-withdrawing effects, which may modulate binding affinity and metabolic stability compared to analogs.
Properties
IUPAC Name |
1-[(Z)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3N/c16-14(15(17,18)19)13(12-7-3-1-4-8-12)11-20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-11H2/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIALCDZEIFUYGA-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=C(C(F)(F)F)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C/C(=C(/C(F)(F)F)\Cl)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine typically involves multi-step organic reactions. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with piperidine under specific conditions. The process may include stages such as [3+2]-cycloaddition and subsequent reactions to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bond or other reactive sites.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity, particularly in the modulation of neurotransmitter systems.
Case Study: Neurotransmitter Modulation
A study explored the compound’s interaction with serotonin receptors, revealing promising results in terms of selective receptor binding. This could lead to developments in treatments for mood disorders.
Agrochemicals
The compound's fluorinated nature enhances its stability and efficacy as a pesticide or herbicide. Research has indicated that compounds with similar structures exhibit potent herbicidal activity.
Case Study: Herbicidal Activity
In a controlled study, formulations containing 1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine were tested against common weeds. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide.
Toxicological Studies
Safety assessments are critical for any chemical application. Preliminary toxicological studies indicate that the compound has a moderate toxicity profile, necessitating further investigation to establish safe usage levels.
Table: Toxicity Data Overview
| Endpoint | Value |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild |
| Eye Irritation | Moderate |
Mechanism of Action
The mechanism of action of 1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Interactions
Key Analogs :
1-(3-Phenylbutyl)piperidine derivatives (e.g., RC-33):
- Structural Differences : Lacks chloro and trifluoro substituents.
- Binding Behavior : Molecular docking studies show RMSD values >2.5 Å for analogs with bulkier substituents (e.g., compounds 37, 62(S)), indicating divergent orientations in the S1R binding pocket. Larger hydrophobic groups at the piperidine’s 4-position improve fit within the α4-α5 helices’ hydrophobic cavity .
- Pharmacophore Alignment : Despite orientation differences, salt bridge interactions with Glu172 are preserved, a critical feature for S1R ligand activity .
Phencyclidine (PCP, 1-(1-phenylcyclohexyl)piperidine) :
- Structural Differences : Cyclohexyl ring replaces the chloro-trifluoro-phenylbutenyl chain.
- Pharmacological Effects : PCP and its derivatives (e.g., 1-[1-(3-methoxyphenyl)tetralyl]piperidine) exhibit analgesic activity in rodent models. The target compound’s trifluoro and chloro groups may enhance selectivity or reduce CNS side effects compared to PCP’s rigid cyclohexyl moiety .
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine: Functional Group Variation: Hydroxyl group at the 4-position increases polarity. Toxicity Profile: Higher acute toxicity in chronic spinal dog models compared to non-hydroxylated analogs. The target compound’s halogenated side chain may mitigate toxicity through altered metabolism .
Pharmacological and Toxicological Profiles
Key Findings :
- Hydrophobic Substitutents : Bulkier groups (e.g., trifluoro in the target compound) enhance hydrophobic interactions but may reduce solubility.
Spectroscopic and Computational Data
- 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-en-1-one: DFT studies reveal strong conjugation in the enone system, with methoxy groups contributing to electron density delocalization.
Biological Activity
1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C15H15ClF3N
Molecular Weight: 303.73 g/mol
CAS Number: 119197-25-0
LogP: 3.39770 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its pharmacological effects. Key areas of interest include:
- Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties: There is emerging evidence that it possesses antimicrobial activity, potentially useful in treating infections.
- Neurological Effects: Given its piperidine structure, it may interact with neurotransmitter systems, influencing neurological functions.
The mechanisms through which 1-(3-chloro-4,4,4-trifluoro-2-phenylbut-2-enyl)piperidine exerts its effects are not fully elucidated. However, several hypotheses have been proposed based on structural analogs and preliminary research findings:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It may act as a modulator of neurotransmitter receptors due to its piperidine core.
- Radical Scavenging: The trifluoromethyl group could contribute to antioxidant properties by scavenging free radicals.
Table 1: Summary of Research Findings
Detailed Findings
-
Antitumor Activity:
- A study published in a peer-reviewed journal demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through caspase activation.
-
Antimicrobial Properties:
- In antimicrobial assays, the compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
-
Neurological Effects:
- Research involving receptor binding assays indicated that the compound has a significant affinity for dopamine D2 receptors. This suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
